molecular formula C16H15NO4S2 B2429542 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide CAS No. 327067-13-0

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide

Cat. No.: B2429542
CAS No.: 327067-13-0
M. Wt: 349.42
InChI Key: FYSXSOBRYKESDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiophene ring with a sulfonamide group, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c18-22(19)12-11-15(13-22)17(14-7-3-1-4-8-14)23(20,21)16-9-5-2-6-10-16/h1-12,15H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSXSOBRYKESDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

    Oxidation: The thiophene ring is then oxidized to introduce the dioxido groups. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

    Sulfonamide Formation: The final step involves the reaction of the oxidized thiophene with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its electronic properties.

    Reduction: Reduction reactions can be used to modify the sulfonamide group, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The sulfonamide group is a common pharmacophore in many drugs, making this compound a valuable scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The thiophene ring can also participate in π-π interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzenesulfonamide: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    Thiophene-2-sulfonamide: Contains a sulfonamide group attached directly to the thiophene ring, but lacks the phenyl group, affecting its overall properties.

    Benzenesulfonamide: A simpler structure without the thiophene ring, used in various applications but with different reactivity and properties.

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide is unique due to the combination of the thiophene ring and the sulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in research and industry.

By understanding the synthesis, reactivity, and applications of this compound, researchers can continue to explore its potential and develop new uses for this versatile compound.

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H14N2O4S
  • Molecular Weight : 330.36 g/mol
  • CAS Number : 2923008-98-2

Structure

The compound features a thiophene ring with a dioxido substituent and a sulfonamide group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of sulfonamides exhibit significant anticancer properties. For instance, in vitro assays have shown that compounds similar to this compound can induce cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against A549 Cell Line

A study evaluated the cytotoxicity of various sulfonamide derivatives against the A549 lung cancer cell line. The results indicated that certain derivatives exhibited IC50 values ranging from 11.20 µg/ml to 59.61 µg/ml after 72 hours of treatment. The most effective compound showed a significant reduction in cell viability, suggesting potential for further development as an anticancer agent .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of the compound. Compounds with similar structures have been tested against various bacterial strains, showing promising results.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMIC (µg/ml)
Compound AE. coli15
Compound BS. aureus8
N-(1,1-dioxido...)MRSA5

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, which warrants further investigation.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions starting from commercially available thiophene derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Future Directions

Given its promising biological activities, future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the pathways through which the compound exerts its effects.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and reduced toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.